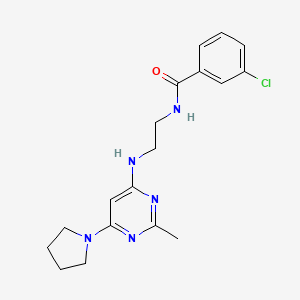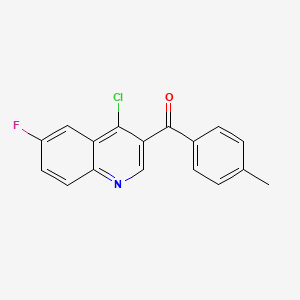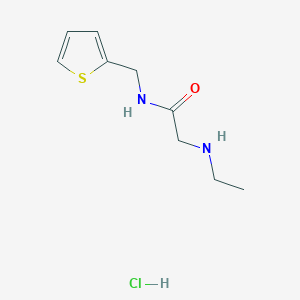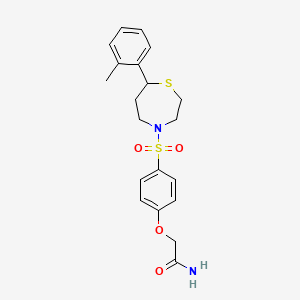![molecular formula C14H14ClN3OS B2809298 N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049793-17-0](/img/structure/B2809298.png)
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities .
Mecanismo De Acción
Target of Action
The primary target of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial protein-serine/threonine kinases that regulate cell cycles and transcriptions . They play a vital role in cell cycle regulation, making them promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle, particularly in cancer cells, leading to a halt in their proliferation . The compound’s potent antitumor activities have been observed in studies, outperforming the positive control palbociclib .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway, leading to a disruption in the normal cell cycle . This disruption can lead to the death of cancer cells, as they rely heavily on rapid cell division for their growth . Additionally, the compound has been observed to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Pharmacokinetics
It also shows an ability to inhibit interleukin 6 secretion in BEAS-2B cells .
Result of Action
The result of the compound’s action is the effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . This is likely due to the compound’s ability to inhibit proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the condensation of 2-methoxyaniline with 6-methylthieno[2,3-d]pyrimidine-4-amine. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired product . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base, followed by the addition of methyl iodide to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF followed by the addition of nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
MPC-6827 (Azixa or Verubulin): A microtubule-destabilizing agent with anticancer properties.
Piritrexim: An antifolate with antitumor and anti-inflammatory activities.
Uniqueness
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features that confer distinct biological activities. Unlike some similar compounds, it does not inhibit histamine metabolism, reducing the potential for side effects related to histamine .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJEQYAPDWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/new.no-structure.jpg)
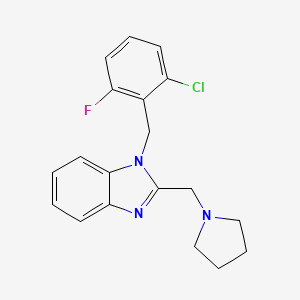
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)
![1-[(4-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B2809218.png)
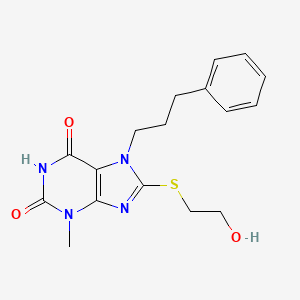
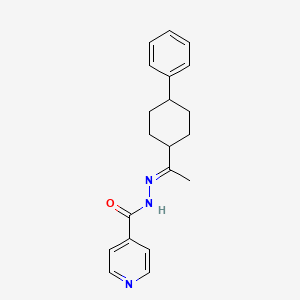
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
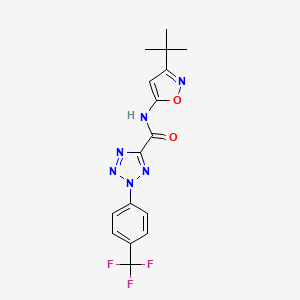
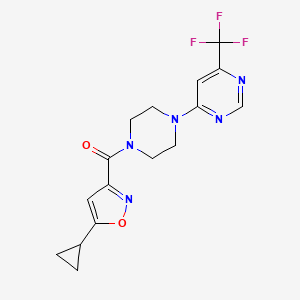
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)
